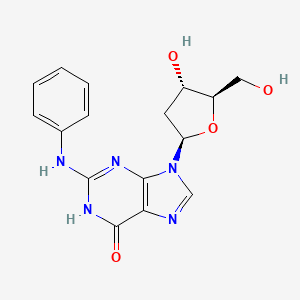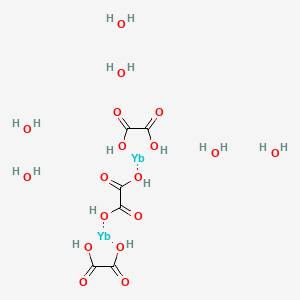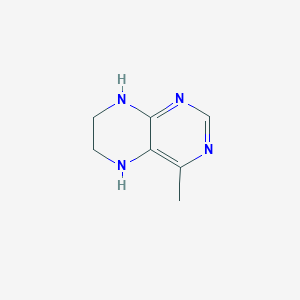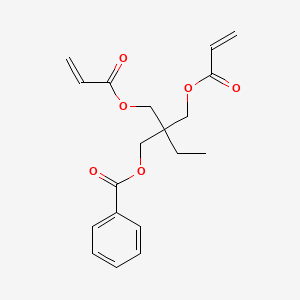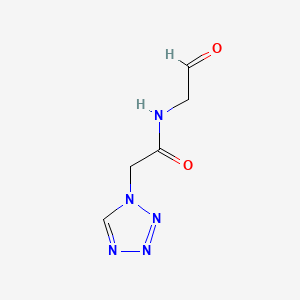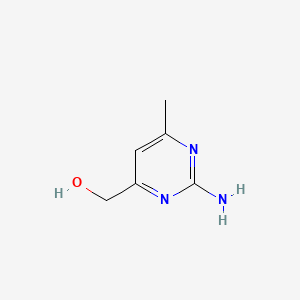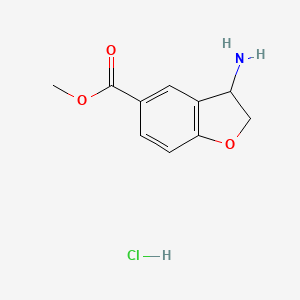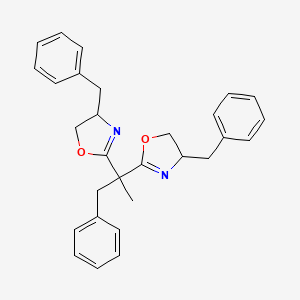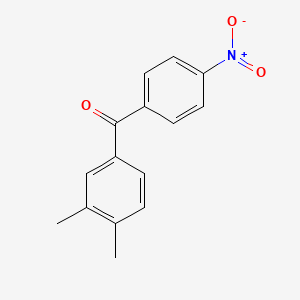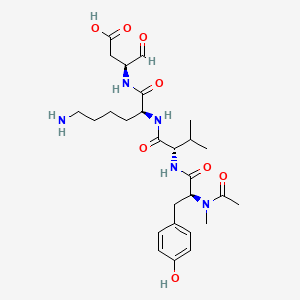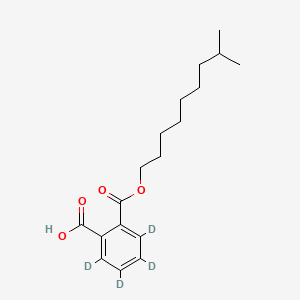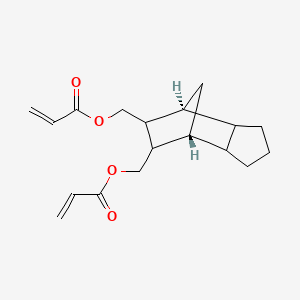
Tricyclodecane dimethanol diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclodecane dimethanol diacrylate is a multifunctional acrylate monomer known for its low shrinkage and high refractive index . It is widely used in the synthesis of shape memory polymers, optoelectronic devices, and stretchable electronic devices . The compound’s unique structure provides excellent hydrolytic stability and desirable properties for various industrial applications .
Vorbereitungsmethoden
Tricyclodecane dimethanol diacrylate can be synthesized through several synthetic routes. One common method involves the reaction of tricyclodecane dimethanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tricyclodecane dimethanol diacrylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Tricyclodecane dimethanol diacrylate has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of tricyclodecane dimethanol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound react with free radicals or other reactive species to form covalent bonds, resulting in the formation of polymer networks . These networks provide enhanced mechanical properties, thermal stability, and chemical resistance . The sterically hindered cyclic ring structure of the compound contributes to its low shrinkage and high refractive index .
Vergleich Mit ähnlichen Verbindungen
Tricyclodecane dimethanol diacrylate can be compared with other similar compounds such as:
- Bis(acryloyloxymethyl)tricyclo[5.2.1.02,6]decane : This compound has similar acrylate functionality and is used in similar applications .
- Dicyclopentyldimethylene diacrylate : Another multifunctional acrylate monomer with comparable properties .
- Dimethyloldicyclopentane diacrylate : Known for its use in UV and electron beam-cured applications .
This compound stands out due to its unique sterically hindered cyclic ring structure, which provides superior hydrolytic stability and desirable optical properties .
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2/t11?,12?,13-,14+,15?,16? |
InChI-Schlüssel |
PHBAKVPDAOWHDH-QUFRNCFNSA-N |
Isomerische SMILES |
C=CC(=O)OCC1[C@@H]2C[C@H](C1COC(=O)C=C)C3C2CCC3 |
Kanonische SMILES |
C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
